molecular formula C12H13N3O2 B2842238 4-(Dimethoxymethyl)-2-pyridin-3-ylpyrimidine CAS No. 478046-42-3

4-(Dimethoxymethyl)-2-pyridin-3-ylpyrimidine

Cat. No.: B2842238
CAS No.: 478046-42-3
M. Wt: 231.255
InChI Key: PLAXGHIWNOBDBA-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2-pyridin-3-ylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a pyridin-3-yl group and a dimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-2-pyridin-3-ylpyrimidine typically involves the reaction of pyridine derivatives with pyrimidine precursors under specific conditions. One common method involves the use of dimethoxymethane as a reagent, which reacts with the pyridine and pyrimidine rings to form the desired compound. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-pyridin-3-ylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-pyridin-3-ylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Dimethoxymethyl)-2-pyridin-3-ylpyrimidine include other pyrimidine derivatives and pyridine-substituted compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(dimethoxymethyl)-2-pyridin-3-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-12(17-2)10-5-7-14-11(15-10)9-4-3-6-13-8-9/h3-8,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAXGHIWNOBDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)C2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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